molecular formula C₂₈H₂₄FN₃O₅ B000823 Cabozantinib CAS No. 849217-68-1

Cabozantinib

Cat. No. B000823
M. Wt: 501.5 g/mol
InChI Key: ONIQOQHATWINJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cabozantinib (S)-malate involves multiple steps starting from 3,4-dimethoxyaniline, leading to the formation of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline through a series of reactions including substitution, cyclization, chlorination, and nucleophilic substitution. This intermediate undergoes further transformations including Pd/C-H2 reduction, acylation, and finally a salt-forming reaction to yield cabozantinib with an overall yield of about 44% based on the starting material (Xie Ning et al., 2014).

Scientific Research Applications

  • Castration-Resistant Prostate Cancer : Cabozantinib shows clinically meaningful activity in castration-resistant prostate cancer, with improvements in bone scans, pain, analgesic use, soft tissue disease, circulating tumor cells, and bone biomarkers (Smith et al., 2014). It also inhibits the growth of prostate cancer in bone and soft tissues, suggesting its potential for effective treatment at different stages of the disease (Nguyen et al., 2013).

  • Metastatic Medullary Thyroid Cancer : In patients with hereditary and sporadic metastatic medullary thyroid cancer, particularly those with RET M918T mutation, Cabozantinib prolongs progression-free survival (Krajewska et al., 2016). It also significantly improved progression-free survival in patients with progressive metastatic medullary thyroid cancer, though with notable toxicity (Elisei et al., 2013).

  • Hepatocellular Carcinoma : Cabozantinib has shown promise in prolonging overall survival and progression-free survival in adults with advanced hepatocellular carcinoma, especially those previously treated with sorafenib (Deeks, 2019). It reverses multidrug resistance in human hepatoma HepG2/adr cells by modulating the function of P-glycoprotein (Xiang et al., 2015).

  • Renal Cell Carcinoma : Cabozantinib demonstrated a significant clinical benefit in progression-free survival and objective response rate over sunitinib as first-line therapy in patients with intermediate- or poor-risk metastatic renal cell carcinoma (Choueiri et al., 2017). It also proved effective in renal-cell carcinoma that progressed after VEGFR-targeted therapy, extending progression-free survival compared to everolimus (Choueiri et al., 2015).

  • Colorectal Cancer : In colorectal cancer patient-derived tumor xenograft models, Cabozantinib showed potent inhibitory effects on tumor growth, particularly in tumors with a PIK3CA mutation (Song et al., 2015).

  • Combination with Immunotherapy : When combined with a cancer vaccine, Cabozantinib significantly improved antitumor efficacy by altering the immune system and tumor phenotype (Kwilas et al., 2014).

  • Safety and Adverse Effects : The safety profile of Cabozantinib is generally acceptable, but caution is advised in patients with renal or hepatic impairment (Nguyen et al., 2016). Cutaneous adverse effects are commonly associated with its use (Zuo et al., 2015).

Safety And Hazards

Cabozantinib may cause a perforation (a hole or tear) or a fistula (an abnormal passageway) within your stomach or intestines . Call your doctor if you have severe stomach pain, or if you feel like you are choking and gagging when you eat or drink . Cabozantinib may cause serious side effects .

Future Directions

Following the remarkable success of cabozantinib as a single agent, multiple ongoing clinical trials are evaluating the safety and efficacy of various combination regimens that include immune checkpoint inhibitors in advanced RCC and HCC .

properties

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233968
Record name Cabozantinib
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Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

COMETRIQ is practically insoluble in water.
Record name Cabozantinib
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Mechanism of Action

Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2.
Record name Cabozantinib
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Product Name

Cabozantinib

CAS RN

849217-68-1
Record name Cabozantinib
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Record name Cabozantinib
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Synthesis routes and methods I

Procedure details

The solution from the previous step containing 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride was added to a mixture of 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine (3.0 kg) and potassium carbonate (4.0 kg) in THF (27.0 kg) and water (13.0 kg) at a rate such that the batch temperature did not exceed 30° C. When the reaction was complete (in typically 10 minutes), water (74.0 kg) was added. The mixture was stirred at 15-30° C. for approximately 10 hours, which resulted in the precipitation of the product. The product was recovered by filtration, washed with a premade solution of THF (11.0 kg) and water (24.0 kg), and dried at approximately 65° C. under vacuum for approximately 12 hours to afford the title compound (free base, 5.0 kg). 1H NMR (400 MHz, d6-DMSO): δ 10.2 (s, 1H), 10.05 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.65 (m, 2H), 7.5 (s, 1H), 7.35 (s, 1H), 7.25 (m, 2H), 7.15 (m, 2H), 6.4 (s, 1H), 4.0 (d, 6H), 1.5 (s, 4H). LC/MS: M+H=502.
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Synthesis routes and methods II

Procedure details

To a solution of cyclopropane-1,1-dicarboxylic acid (4-fluorophenyl)-amide (4-hydroxy-phenyl)-amide (6.98 g, 22.2 mmol) in anhydrous 2,6-lutidine (50 mL) was added trifluoromethanesulfonic acid 6,7-dimethoxy-quinolin-4-yl ester (5 g, 14.8 mmol). The reaction mixture was heated at 165° C. in a sealed pressure tube with stirring for 18 h. The reaction mixture was concentrated on high vacuum to completely remove lutidine. The resulting solid material was dissolved in DCM (250 mL), and washed several times with 1 N sodium hydroxide to remove the excess phenol. The crude mixture was loaded on a silica gel flash column and eluted with 75% EtOAc-hexanes, affording N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (3.2 g, 44%). 1H NMR (400 MHz, d6-DMSO): δ 10.2 (s, 1H), 10.05 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.65 (m, 2H), 7.5 (s, 1H), 7.35 (s, 1H), 7.25 (m, 2H), 7.15 (m, 2H), 6.4 (s, 1H), 4.0 (d, 6H), 1.5 (s, 4H). LC/MS: M+H=502.

Synthesis routes and methods III

Procedure details

The solution from the previous step containing 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride was added to a mixture of compound 4-(6,7-dimethoxy-quinoline-4-yloxy)-phenylamine (23.5 kg) and potassium carbonate (31.9 kg) in THF (245.7 kg) and water (116 L) at a rate such that the batch temperature did not exceed 30° C. When the reaction was complete (in approximately 20 minutes), water (653 L) was added. The mixture was stirred at 20 to 25° C. for approximately 10 hours, which resulted in the precipitation of the product. The product was recovered by filtration, washed with a pre-made solution of THF (68.6 kg) and water (256 L), and dried first on a filter under nitrogen at approximately 25° C. and then at approximately 45° C. under vacuum to afford the title compound (41.0 kg, 38.1 kg, calculated based on LOD).
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23.5 kg
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245.7 kg
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116 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,200
Citations
GK Abou-Alfa, T Meyer, AL Cheng… - … England Journal of …, 2018 - Mass Medical Soc
… cabozantinib than with placebo. Median overall survival was 10.2 months with cabozantinib … Median progression-free survival was 5.2 months with cabozantinib and 1.9 months with …
Number of citations: 905 www.nejm.org
TK Choueiri, B Escudier, T Powles… - … England Journal of …, 2015 - Mass Medical Soc
Background Cabozantinib is an oral, small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR) as well as MET and AXL, each of which …
Number of citations: 199 www.nejm.org
SA Lacy, DR Miles, LT Nguyen - Clinical pharmacokinetics, 2017 - Springer
… affecting cabozantinib pharmacokinetics were … cabozantinib early, and had a lower average dose through day 85. However, longitudinal tumor modeling suggests that cabozantinib …
Number of citations: 98 link.springer.com
A Abdelaziz, U Vaishampayan - Expert review of anticancer …, 2017 - Taylor & Francis
… RCC patients to either cabozantinib or sunitinib and the … of cabozantinib. In this review we address the mechanism of action, pharmacodynamics and pharmacokinetics of cabozantinib, …
Number of citations: 51 www.tandfonline.com
JN Markowitz, KM Fancher - Pharmacotherapy: The Journal of …, 2018 - Wiley Online Library
Cabozantinib is an oral small‐molecule multitargeted tyrosine kinase inhibitor ( TKI ) that may confer an advantage over other TKI s that target a single receptor. It was approved by the …
RK Kelley, C Verslype, AL Cohn, TS Yang, WC Su… - Annals of …, 2017 - Elsevier
… The cabozantinib starting dose was 100 mg daily. After an initial 12-week cabozantinib … (RECIST) version 1.0 were randomized to cabozantinib or placebo. The primary endpoint of the …
Number of citations: 161 www.sciencedirect.com
TK Choueiri, SK Pal, DF McDermott, S Morrissey… - Annals of …, 2014 - Elsevier
… the safety and tolerability of cabozantinib, which targets these … of cabozantinib with rosiglitazone, a substrate for CYP2C8, to support a New Drug Application filing for cabozantinib …
Number of citations: 165 www.sciencedirect.com
TK Choueiri, T Powles, M Burotto… - … England Journal of …, 2021 - Mass Medical Soc
… cabozantinib and in 27.1% of those receiving sunitinib (P<0.001). Efficacy benefits with nivolumab plus cabozantinib … 320 patients receiving nivolumab plus cabozantinib and in 70.6% …
Number of citations: 036 www.nejm.org
FM Yakes, J Chen, J Tan, K Yamaguchi, Y Shi… - Molecular cancer …, 2011 - AACR
… the consequences of cabozantinib treatment on angiogenesis, cellular invasion, tumor growth, and metastasis. Collectively, these data suggest that cabozantinib may provide enhanced …
Number of citations: 271 aacrjournals.org
TK Choueiri, B Escudier, T Powles, NM Tannir… - The lancet …, 2016 - thelancet.com
… Our findings show that treatment with cabozantinib was associated with a significant increase in overall … The safety profile of cabozantinib was consistent with that previously reported. …
Number of citations: 974 www.thelancet.com

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